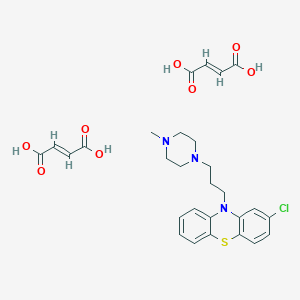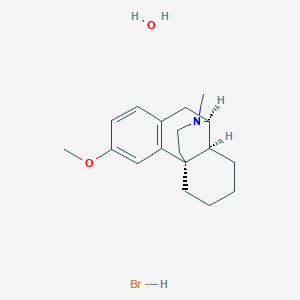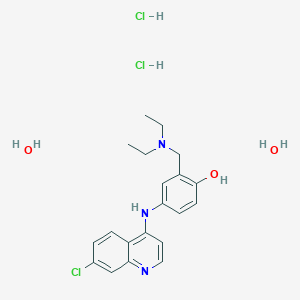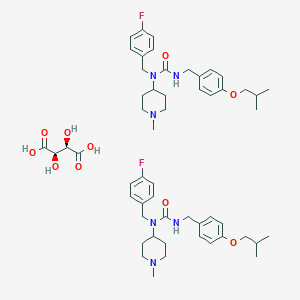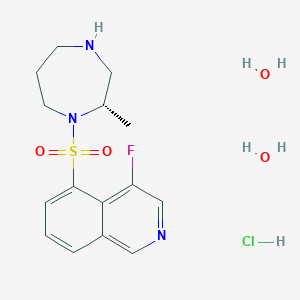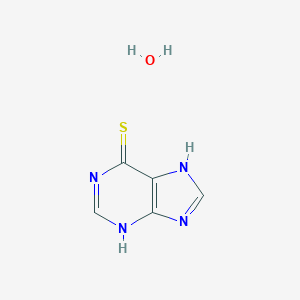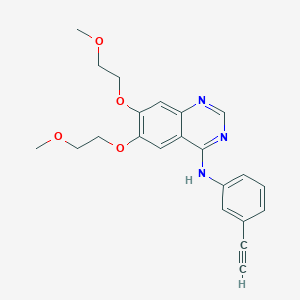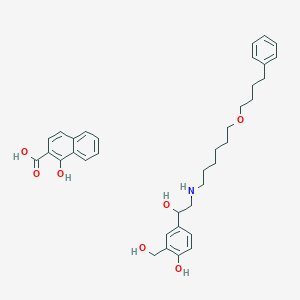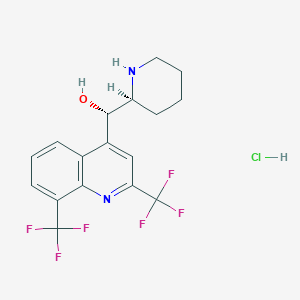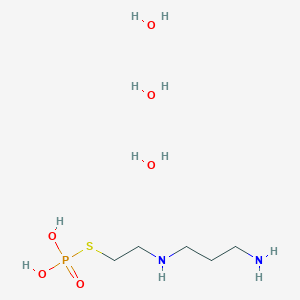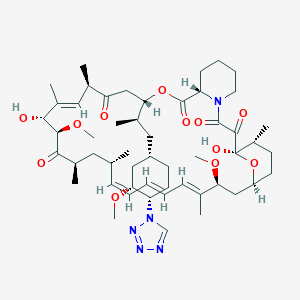
Zotarolimus
Vue d'ensemble
Description
It is primarily used as an immunosuppressant and was designed for use in drug-eluting stents to prevent restenosis, which is the re-narrowing of blood vessels following surgical procedures . Zotarolimus is known for its potent anti-proliferative properties, making it effective in inhibiting the growth of smooth muscle cells and thereby reducing the risk of restenosis .
Applications De Recherche Scientifique
Zotarolimus has a wide range of scientific research applications:
Chemistry: It is used in the study of drug-eluting stents and their effectiveness in preventing restenosis.
Biology: this compound is used to investigate cell growth inhibition and the mechanisms of immunosuppression.
Medicine: It is primarily used in the development of drug-eluting stents for cardiovascular diseases. .
Mécanisme D'action
Target of Action
Zotarolimus, also known as ABT-578, primarily targets the mammalian target of rapamycin (mTOR) . mTOR is a protein kinase that plays a crucial role in cell growth, cell proliferation, and inflammation .
Mode of Action
This compound acts as an immunosuppressant . It binds to FKBP 12, forming a trimeric complex with mTOR . This binding inhibits the activity of mTOR, leading to the arrest of the cell cycle and ultimately, cell proliferation .
Biochemical Pathways
The pharmacological pathway of this compound restricts the kinase activity of mTOR . This restriction potentially leads to reductions in cell division, cell growth, cell proliferation, and inflammation . These pathways have a critical influence on tumorigenesis .
Pharmacokinetics
The pharmacokinetics of this compound have been studied using animal models, bench-top experiments, and computational modeling . This compound exhibits high partitioning into the arterial wall . The drug release kinetics are measured by inflating this compound-coated balloons in whole blood .
Result of Action
This compound has demonstrated anti-tumor effects . In combination with 5-fluorouracil (5-FU), it has shown to retard tumor growth, increase tumor apoptosis through the enhanced expression of cleaved caspase 3 and extracellular signal-regulated kinase (ERK) phosphorylation, reduce inflammation-related factors such as IL-1β, TNF-α, and cyclooxygenase-2 (COX-2) protein, and inhibit metastasis-related factors such as CD44, epidermal growth factor receptor (EGFR), transforming growth factor β (TGF-β), and vascular endothelial growth factor (VEGF) .
Action Environment
The action of this compound is influenced by the environment in which it is used. For instance, this compound is used in stents with phosphorylcholine as a carrier . This makes this compound an ideal candidate for use in stents to prevent restenosis .
Analyse Biochimique
Biochemical Properties
Zotarolimus plays a significant role in biochemical reactions. It exhibits high affinity to the immunophilin FKBP12 . This interaction is crucial as it inhibits the proliferation of both human and rat T cells . This compound is also highly effective in inhibiting both smooth muscle cell and endothelial cell proliferation, with IC50 values of 2.9 nM and 2.6 nM, respectively .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting cell growth via the mTOR pathway . This inhibition impacts cell signaling pathways, gene expression, and cellular metabolism . This compound is particularly effective in inhibiting the proliferation of smooth muscle cells and endothelial cells .
Molecular Mechanism
The molecular mechanism of this compound involves its high-affinity binding to the immunophilin FKBP12 . This binding inhibits the mTOR pathway, leading to a decrease in cell proliferation . This compound exerts its effects at the molecular level through this binding interaction, resulting in changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. While specific details about this compound’s stability, degradation, and long-term effects on cellular function are still being researched , it has been shown to be a potent inhibitor of MCP-1 secretion by stimulated monocytes in culture .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. This compound has been shown to be efficacious in suppressing adjuvant DTH, EAE, and cardiac allograft rejection with ED50 values of 1.72, 1.17, and 3.71 mg/kg/day, respectively .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is extensively metabolized by human liver microsomes, mainly through hydroxylation and/or demethylation . The structures of several metabolites have been identified, indicating that this compound interacts with various enzymes and cofactors .
Transport and Distribution
It is known that this compound is used in coronary stents, where it is slowly released into the surrounding tissues .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of zotarolimus involves the reaction of triflate-40-O-rapamycin ester with tetrazole under the action of acetone and an organic base . This reaction results in the formation of this compound, which is then isolated and purified.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent, and reagent concentrations, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Zotarolimus undergoes various chemical reactions, including hydroxylation, demethylation, and substitution reactions . These reactions are crucial for its metabolism and biological activity.
Common Reagents and Conditions:
Hydroxylation: This reaction typically involves the addition of hydroxyl groups to the molecule, often facilitated by enzymes or chemical oxidants.
Demethylation: This involves the removal of methyl groups, usually through the action of demethylating agents or enzymes.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Major Products Formed: The major products formed from these reactions include various hydroxylated and demethylated metabolites of this compound, such as 39-O-desmethyl, 16-O-desmethyl, and 27-O-desmethyl this compound .
Comparaison Avec Des Composés Similaires
Sirolimus (Rapamycin): The parent compound from which zotarolimus is derived.
Everolimus: Another derivative of sirolimus, used in drug-eluting stents and as an immunosuppressant.
Uniqueness of this compound: this compound is unique due to its specific modification at the 42nd position, where a tetrazole ring replaces the native hydroxyl group. This modification enhances its stability and allows for controlled release from drug-eluting stents . Additionally, this compound has shown promising results in reducing neointimal hyperplasia and restenosis compared to other similar compounds .
Propriétés
IUPAC Name |
(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4S)-3-methoxy-4-(tetrazol-1-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H79N5O12/c1-31-16-12-11-13-17-32(2)43(65-8)28-39-21-19-37(7)52(64,69-39)49(61)50(62)56-23-15-14-18-41(56)51(63)68-44(34(4)26-38-20-22-40(45(27-38)66-9)57-30-53-54-55-57)29-42(58)33(3)25-36(6)47(60)48(67-10)46(59)35(5)24-31/h11-13,16-17,25,30-31,33-35,37-41,43-45,47-48,60,64H,14-15,18-24,26-29H2,1-10H3/b13-11+,16-12+,32-17+,36-25+/t31-,33-,34-,35-,37-,38+,39+,40+,41+,43+,44+,45-,47-,48+,52-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTADGCBEXYWNE-JUKNQOCSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)N5C=NN=N5)C)C)O)OC)C)C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]2C[C@@H](/C(=C/C=C/C=C/[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@@H]([C@@H](C4)OC)N5C=NN=N5)C)/C)O)OC)C)C)/C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H79N5O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50873387 | |
| Record name | Zotarolimus | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50873387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
966.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221877-54-9 | |
| Record name | Zotarolimus | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=221877-54-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zotarolimus [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221877549 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zotarolimus | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50873387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ZOTAROLIMUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4GXR80IZE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does zotarolimus interact with its target and what are the downstream effects?
A1: this compound, a semi-synthetic derivative of sirolimus (rapamycin), exhibits its biological activity by first binding to the immunophilin FKBP12. This complex then interacts with the mammalian target of rapamycin (mTOR), a serine/threonine kinase. [, ] By inhibiting mTOR, this compound effectively blocks downstream signaling pathways crucial for cell cycle progression, cell growth, and proliferation. [, , , ] This mechanism is particularly relevant for preventing restenosis after angioplasty and for potential anti-cancer applications. [, ]
Q2: What is the molecular formula and weight of this compound?
A2: While the provided research papers do not explicitly state the molecular formula and weight of this compound, this information can be readily found in other scientific resources.
Q3: How is this compound formulated for use in drug-eluting stents?
A5: this compound is often incorporated into drug-eluting stents coated with polymers. Studies have explored various polymer formulations, including phosphorylcholine (PC) coatings, durable elastomeric polymers, and biodegradable polymers. [, , , ] The choice of polymer can significantly impact drug release kinetics and neointimal proliferation. []
Q4: Does the choice of polymer affect the efficacy of this compound-eluting stents?
A6: Yes, studies have shown that different polymer formulations can affect the amount of neointima formation. For example, the biodurable polymer used in the Resolute stent was found to independently correlate with better neointimal suppression compared to other this compound-eluting stents with different polymers. []
Q5: Are there any studies discussing the catalytic properties of this compound?
A5: The research focuses on the pharmacological properties of this compound as an mTOR inhibitor. It does not explore any catalytic properties or applications. [1-30]
Q6: Are there any computational studies on this compound?
A8: The provided research articles primarily use experimental methods to investigate this compound. [1-30] One study employed computational modeling to understand drug distribution and retention in arterial tissues after this compound-coated balloon therapy. [] This study used a model coupling transmural diffusion and reversible binding to tissue proteins, demonstrating that drug release kinetics is a complex interplay of these factors. []
Q7: How do structural modifications of this compound impact its activity?
A9: While the specific SAR of this compound is not detailed in the provided papers, [1-30] it is designed as a sirolimus derivative with a shorter half-life. [] This suggests that structural modifications were likely aimed at altering its pharmacokinetic profile, potentially affecting its in vivo duration of action and systemic immunosuppression potential. []
Q8: Are there specific formulation strategies to improve this compound's stability, solubility, or bioavailability?
A11: The choice of polymer in drug-eluting stents can significantly impact drug release kinetics and local bioavailability within the target tissue (coronary arteries). [, , , , ] This suggests that polymer selection is a crucial formulation strategy for optimizing this compound delivery and achieving desired therapeutic effects.
Q9: Is there information on SHE regulations related to this compound?
A9: The research does not delve into SHE regulations specifically. [1-30] It focuses on the scientific and clinical aspects of this compound.
Q10: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?
A13: this compound is extensively metabolized by human liver microsomes, primarily through hydroxylation and demethylation. [] Researchers identified 24 metabolites using ion-trap MSn and high-resolution mass spectrometry. [] this compound exhibits a shorter half-life than sirolimus, evidenced in rat pharmacokinetic studies. [] This shorter duration translates to reduced potency for systemic immunosuppression in rat disease models. []
Q11: What are the in vitro effects of this compound?
A15: In vitro studies show that this compound potently inhibits the proliferation of human and rat T cells. [] It also demonstrates comparable potency to sirolimus in inhibiting the proliferation of human coronary artery smooth muscle cells. [] These findings are consistent with its mechanism of action, targeting the mTOR pathway involved in cell cycle progression and proliferation.
Q12: What animal models have been used to study this compound?
A12: Several animal models have been utilized to investigate this compound, including:
- Rat models: Used to assess pharmacokinetics, systemic immunosuppression potential, and efficacy in various disease models. []
- Swine models: Utilized for preclinical studies of this compound-eluting stents, examining neointimal hyperplasia and drug concentration in arterial tissues. [, , ]
- Mouse models: Employed to study the impact of this compound on arterial thrombosis using a carotid artery photochemical injury model. []
Q13: Are there clinical trials evaluating the efficacy of this compound?
A17: Numerous clinical trials have been conducted to assess the efficacy and safety of this compound-eluting stents in patients with coronary artery disease. These trials include RESOLUTE, ENDEAVOR II, ZoMaxx I, ISAR-TEST 5, BIONICS, OPTIMIZE, SEZE, and others. [, , , , , , , , ]
Q14: What is the safety profile of this compound-eluting stents?
A19: Clinical trials have investigated the safety of this compound-eluting stents, focusing on adverse events such as stent thrombosis, myocardial infarction, and target lesion revascularization. [, , , , , , , , ] While these stents have generally shown a favorable safety profile, some studies suggest potential for late stent malapposition and peri-strut inflammation. [, ]
Q15: What are the strategies for improving this compound delivery to coronary arteries?
A21: Drug-eluting stents represent a targeted drug delivery approach, providing localized release of this compound directly to the site of coronary artery intervention. [, , , , ] The choice of polymer, stent design, and drug loading can be optimized to control drug release kinetics and achieve desired therapeutic levels within the target tissue. [, ]
Q16: What analytical methods are used to characterize and quantify this compound?
A16: Several analytical methods are employed in the research, including:
- High-performance liquid chromatography (HPLC): Used to determine the content of this compound on drug-eluting stents. []
- Liquid chromatography/tandem mass spectrometry (LC/MS/MS): Applied to quantify this compound concentrations in biological samples, such as rabbit artery tissue and swine arteries. [, , ]
- Ion-trap MSn and high-resolution mass spectrometry: Employed to identify and characterize this compound metabolites generated by human liver microsomes. []
Q17: Are there studies on the environmental impact of this compound?
A17: The research focuses on the medical applications of this compound and does not address its environmental impact or degradation. [1-30]
Q18: Are there studies investigating the dissolution and solubility of this compound?
A25: While the research does not specifically discuss dissolution and solubility studies, the development of analytical methods for quantifying this compound in biological matrices implicitly requires understanding its solubility characteristics. [, ]
Q19: How are analytical methods for this compound validated?
A26: Studies involving the development of LC/MS/MS methods for quantifying this compound in biological samples demonstrate a rigorous validation process. [, ] This typically includes evaluating key parameters such as linearity, accuracy, precision, recovery, and stability. [, ]
Q20: Are there details about quality control measures for this compound-eluting stents?
A20: The research primarily focuses on the scientific and clinical aspects of this compound. [1-30] It does not provide detailed information on specific quality control measures during manufacturing or distribution.
Q21: Is there information on the immunogenicity, drug-transporter interactions, drug-metabolizing enzyme interactions, biocompatibility, or biodegradability of this compound?
A21: These specific aspects are not covered in the provided research papers, which primarily focus on other aspects of this compound. [1-30]
Q22: What are the alternatives to this compound-eluting stents?
A29: Several alternative drug-eluting stents exist, utilizing different antiproliferative agents, such as sirolimus, paclitaxel, everolimus, and biolimus. [, , , , , , , ] Each stent type has its own unique characteristics in terms of efficacy, safety, and polymer properties. Clinical trials have compared these different stent types to determine their relative benefits and risks.
Q23: Are there any head-to-head comparisons between this compound-eluting stents and other drug-eluting stents?
A30: Yes, numerous clinical trials have directly compared this compound-eluting stents with other drug-eluting stents, including sirolimus-eluting stents, paclitaxel-eluting stents, and everolimus-eluting stents. [, , , , , , ] These trials provide valuable insights into the comparative efficacy, safety, and long-term outcomes of different stent types.
Q24: Are there strategies for recycling this compound-eluting stents or managing their waste?
A24: The research does not cover recycling or waste management strategies for this compound-eluting stents. [1-30]
Q25: How has the development of this compound-eluting stents contributed to the field of interventional cardiology?
A25: this compound-eluting stents represent a significant advancement in the treatment of coronary artery disease. They have been instrumental in reducing restenosis rates and improving long-term outcomes for patients undergoing percutaneous coronary intervention.
Q26: Are there any cross-disciplinary applications of this compound?
A33: Research exploring the anti-cancer potential of this compound highlights its potential for cross-disciplinary applications. [, ] Its ability to inhibit mTOR, a key regulator of cell growth and proliferation, makes it a promising candidate for cancer therapy.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


